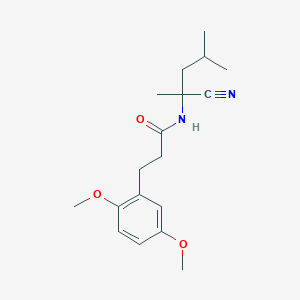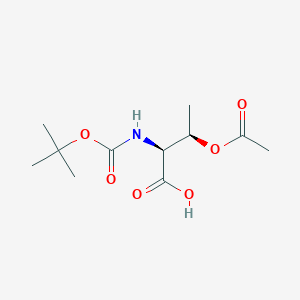![molecular formula C16H16N4O3S2 B2410751 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1226455-30-6](/img/structure/B2410751.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones, involves the reaction with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . This results in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis
The molecular formula of a similar compound, N-[3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide, is C12H13N3O2S2, with an average mass of 295.380 Da and a monoisotopic mass of 295.044922 Da .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions, and the type of product depends on the structure of the starting reagents . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Scientific Research Applications
Synthesis and Structural Studies
One-Pot Synthesis Techniques : Rozentsveig et al. (2013) developed a one-pot synthesis method for heterocyclic compounds including imidazo[2,1-b]thiazoles, which could be relevant for synthesizing compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide (Rozentsveig et al., 2013).
X-ray Crystallography : Shilcrat et al. (1991) utilized X-ray crystallography to confirm the structures of regioisomers of dihydroimidazo[2,1-b]thiazole, an approach that could be applied to study the structure of this compound (Shilcrat et al., 1991).
Biological Activities and Applications
Antibacterial Activity : Gadad et al. (2000) explored the antibacterial properties of imidazo[2,1-b]thiazole derivatives, which may imply potential antibacterial applications for similar compounds (Gadad et al., 2000).
Anti-Inflammatory Activity : Lantos et al. (1984) investigated the anti-inflammatory properties of dihydroimidazo[2,1-b]thiazoles, suggesting that compounds like this compound might exhibit similar properties (Lantos et al., 1984).
Antimalarial and Antiviral Potential : Fahim and Ismael (2021) conducted a study on sulfonamides with potential antimalarial activity and investigated their application in COVID-19 treatment, hinting at possible uses for this compound in similar contexts (Fahim & Ismael, 2021).
Molecular and Computational Studies
- Tautomeric Behavior Study : Erturk et al. (2016) investigated the tautomeric forms of a sulfonamide derivative, which could provide insights into the behavior of this compound under various conditions (Erturk et al., 2016).
Future Directions
Future research could focus on the synthesis and characterization of this specific compound, as well as in-depth studies on its potential biological effects. The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework can be considered as an effective approach to the construction of new molecular scaffolds with potential biological effects .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These derivatives have been known to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .
Mode of Action
It’s known that the compound’s structure plays a crucial role in its interaction with targets . The outcome of this interaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that the compound may interfere with cell proliferation and survival pathways, leading to the suppression of cancer cell growth .
Result of Action
The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are not fully understood due to the complexity of its structure and the variety of potential interactions it may have within a biological system. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including its imidazo[2,1-b][1,3]thiazole ring system .
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well understood. It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not well understood. It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-15(11(2)23-18-10)25(21,22)19-13-5-3-4-12(8-13)14-9-20-6-7-24-16(20)17-14/h3-5,8-9,19H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRHSHCQDCVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)


![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)
![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)


![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)
![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)

